

# How to minimize variability in colistin methanesulfonate susceptibility testing

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## Compound of Interest

Compound Name: *Colistin methanesulfonate*

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## Technical Support Center: Colistin Methanesulfonate Susceptibility Testing

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in **colistin methanesulfonate** (CMS) susceptibility testing. Accurate and reproducible susceptibility data for colistin is critical, given its role as a last-resort antibiotic for multidrug-resistant Gram-negative infections.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary reason for variability when testing the susceptibility of **colistin methanesulfonate** (CMS)?

**A1:** The primary source of variability stems from the fact that CMS is an inactive prodrug of colistin.<sup>[1]</sup> In aqueous solutions, such as microbiological media, CMS undergoes hydrolysis to its active form, colistin.<sup>[1][2]</sup> This conversion is often incomplete and variable during the standard incubation period for susceptibility testing, leading to inaccurate and falsely elevated Minimum Inhibitory Concentration (MIC) values.<sup>[1]</sup> Therefore, it is crucial to use colistin sulfate for all in vitro susceptibility testing.<sup>[3][4]</sup>

**Q2:** Which susceptibility testing method is recommended for colistin?

A2: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution (BMD) as the reference method for determining colistin MICs.<sup>[3][4][5]</sup> This method provides the most reliable and reproducible results for colistin susceptibility testing.<sup>[1]</sup>

Q3: Why are disk diffusion and gradient diffusion tests (e.g., E-test) not recommended for colistin susceptibility testing?

A3: Disk diffusion and gradient diffusion methods are considered unreliable for colistin susceptibility testing due to several factors.<sup>[3][4]</sup> Colistin is a large polypeptide that diffuses poorly in agar, which can lead to inaccurate zone sizes or MIC readings.<sup>[3][6]</sup> These methods have been associated with high error rates, including "very major errors" where a resistant isolate is incorrectly identified as susceptible.<sup>[1][3]</sup>

Q4: Can the adherence of colistin to plastics affect test results?

A4: Yes, colistin is a cationic molecule that can adhere to the surfaces of standard polystyrene microtiter plates.<sup>[1][3][7]</sup> This binding can reduce the effective concentration of colistin in the testing wells, potentially leading to inaccurate MIC values.<sup>[1]</sup> While polysorbate-80 was previously suggested to mitigate this, it is no longer recommended as it may have a synergistic effect with colistin.<sup>[3][7]</sup> Adherence to standardized protocols is crucial to minimize this effect.<sup>[1]</sup>

Q5: What are the recommended quality control (QC) strains for colistin susceptibility testing?

A5: The recommended QC strains for colistin susceptibility testing include *Escherichia coli* ATCC® 25922 and *Pseudomonas aeruginosa* ATCC® 27853.<sup>[3][8]</sup> EUCAST also recommends including a colistin-resistant strain, such as *E. coli* NCTC 13846 (mcr-1 positive), for comprehensive quality control.<sup>[8][9]</sup>

## Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Action(s)
High MIC for a susceptible QC strain (e.g., E. coli ATCC 25922)	1. Procedural error in drug dilution, inoculum preparation, or incubation. 2. Degradation of the colistin sulfate stock solution. 3. Contamination of the QC strain.	1. Carefully review and repeat the experimental protocol with fresh reagents and a newly prepared inoculum. 2. Prepare a fresh stock solution of colistin sulfate. 3. Re-streak the QC strain from a frozen stock to ensure purity. <a href="#">[1]</a>
Discrepancy between BMD and other methods (e.g., gradient diffusion)	1. Other methods are known to be unreliable for colistin. 2. Potential for heteroresistance in the bacterial population.	1. Trust the result from the reference BMD method. <a href="#">[1]</a> 2. The BMD method is more robust for detecting heteroresistance; rely on this result. <a href="#">[1]</a>
Inconsistent MIC results between experimental runs	1. Variability in inoculum preparation. 2. Inconsistent incubation conditions (time and temperature). 3. Adherence of colistin to plasticware.	1. Ensure the inoculum is standardized to a 0.5 McFarland standard for every experiment. 2. Strictly adhere to the recommended incubation time (16-20 hours) and temperature ( $35 \pm 2^\circ\text{C}$ ). <a href="#">[10]</a> 3. While difficult to eliminate, consistent adherence to the standardized protocol will minimize variability. <a href="#">[1]</a>
No growth in the growth control well	1. Inoculum was not added to the well. 2. The bacterial strain is not viable.	1. Repeat the assay, ensuring all wells (except the sterility control) are inoculated. 2. Use a fresh culture of the test organism.

## Quantitative Data Summary

Table 1: Clinical Breakpoints for Colistin against *Pseudomonas aeruginosa*

Organization	Susceptible (S)	Intermediate (I)	Resistant (R)
CLSI	-	$\leq 2 \mu\text{g/mL}$	$\geq 4 \mu\text{g/mL}$
EUCAST	$\leq 4 \mu\text{g/mL}$	-	$> 4 \mu\text{g/mL}$

Data sourced from CLSI M100 and EUCAST breakpoint tables.[\[10\]](#)

Table 2: Quality Control Ranges for Colistin MIC Testing

QC Strain	CLSI MIC Range ( $\mu\text{g/mL}$ )	EUCAST MIC Range ( $\mu\text{g/mL}$ )
Escherichia coli ATCC® 25922	0.25 - 2	0.25 - 2
Pseudomonas aeruginosa ATCC® 27853	0.5 - 4	0.5 - 4
Escherichia coli NCTC 13846 (mcr-1 positive)	-	4 - 8

Data sourced from CLSI and EUCAST guidelines.[\[3\]](#)

Table 3: Factors Influencing In Vitro Conversion of CMS to Colistin

Factor	Effect on Conversion Rate	Reference
Temperature	Higher temperatures increase the rate of hydrolysis.	<a href="#">[11]</a>
pH	Conversion is greater at a pH of 7.4 compared to more acidic conditions.	<a href="#">[11]</a>
Concentration	Hydrolysis is more rapid in dilute solutions.	<a href="#">[2]</a> <a href="#">[11]</a>
Time	The extent of conversion increases with incubation time.	<a href="#">[11]</a>
Medium	The composition of the solution (e.g., water, buffer, plasma, microbiological media) significantly impacts the conversion rate.	<a href="#">[11]</a>

## Experimental Protocols

### Broth Microdilution (BMD) for Colistin MIC Determination

This protocol is based on the CLSI and EUCAST recommended reference method.

#### 1. Preparation of Colistin Sulfate Stock Solution:

- Accurately weigh colistin sulfate powder and dissolve it in sterile distilled water to create a stock solution of 1280 µg/mL.[\[10\]](#)
- Sterilize the stock solution by filtration through a 0.22 µm filter.
- Store aliquots of the stock solution at -70°C for up to six months. Avoid repeated freeze-thaw cycles.[\[10\]](#)

#### 2. Preparation of Microtiter Plates:

- Perform serial two-fold dilutions of the colistin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations typically ranging from 0.125 µg/mL to 64 µg/mL in the microtiter plate wells.[10]
- Dispense 50 µL of each colistin dilution into the appropriate wells of a 96-well plate.
- Include a growth control well (containing 100 µL of CAMHB without colistin) and a sterility control well (containing 100 µL of uninoculated CAMHB).[10]

### 3. Inoculum Preparation:

- From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 isolated colonies.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).[10]
- Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.[10]

### 4. Inoculation and Incubation:

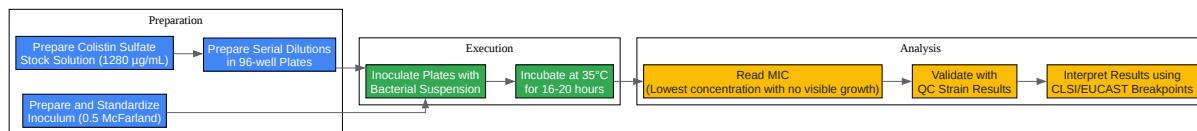
- Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.[10]
- Incubate the inoculated microtiter plates in ambient air at  $35 \pm 2^\circ\text{C}$  for 16-20 hours.[10]

### 5. Reading and Interpreting Results:

- Following incubation, visually inspect the microtiter plates.
- The growth control well should show distinct turbidity, and the sterility control well should remain clear.
- The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[1]

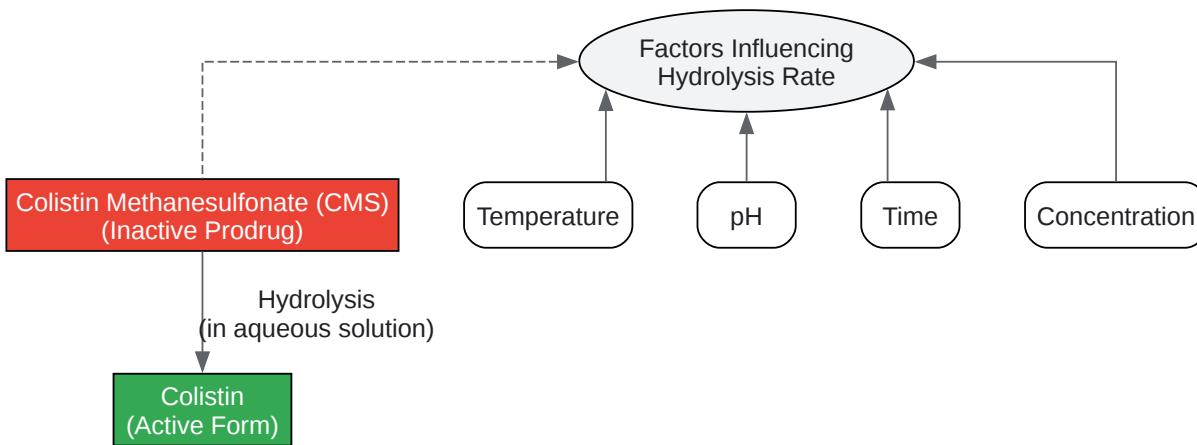
- The MIC of the QC strain(s) must fall within the acceptable ranges for the results to be valid.  
[10]

## Visualizations



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Caption: Workflow for colistin susceptibility testing via broth microdilution.



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Caption: Logical relationship of factors affecting CMS to colistin hydrolysis.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 3. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [nzmnn.org.nz](http://nzmnn.org.nz) [nzmnn.org.nz]
- 7. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 8. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [mjima.org](http://mjima.org) [mjima.org]
- 10. [benchchem.com](http://benchchem.com) [benchchem.com]
- 11. [benchchem.com](http://benchchem.com) [benchchem.com]
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